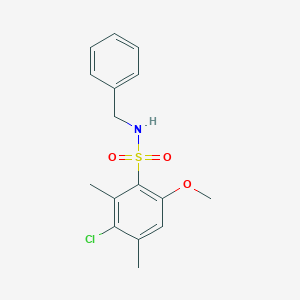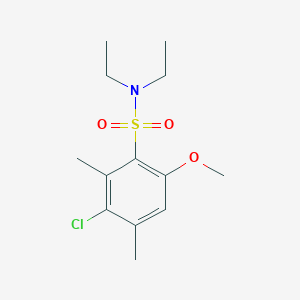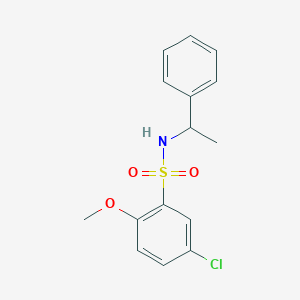
2-(4-methylphenyl)-1,3-dioxo-N-(oxolan-2-ylmethyl)isoindole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-methylphenyl)-1,3-dioxo-N-(oxolan-2-ylmethyl)isoindole-5-carboxamide is a complex organic compound with a unique structure that includes a 4-methylphenyl group, a dioxoisoindoline core, and a tetrahydro-2-furanylmethyl substituent
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-methylphenyl)-1,3-dioxo-N-(oxolan-2-ylmethyl)isoindole-5-carboxamide typically involves multiple steps, starting with the preparation of the isoindoline core. The reaction conditions often include the use of specific catalysts and solvents to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
2-(4-methylphenyl)-1,3-dioxo-N-(oxolan-2-ylmethyl)isoindole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Substitution: Nucleophilic and electrophilic substitution reactions can be employed to introduce new substituents onto the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles depending on the desired substitution .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a compound with additional hydroxyl or carbonyl groups, while substitution reactions could introduce new alkyl or aryl groups.
Aplicaciones Científicas De Investigación
2-(4-methylphenyl)-1,3-dioxo-N-(oxolan-2-ylmethyl)isoindole-5-carboxamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a biochemical probe or as a lead compound for drug development.
Medicine: Research into its pharmacological properties could reveal potential therapeutic applications, such as anti-inflammatory or anticancer activities.
Mecanismo De Acción
The mechanism of action of 2-(4-methylphenyl)-1,3-dioxo-N-(oxolan-2-ylmethyl)isoindole-5-carboxamide involves its interaction with specific molecular targets and pathways within biological systems. This could include binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways would depend on the specific biological context and the compound’s structure .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other isoindoline derivatives and compounds with similar functional groups, such as:
- 2-(4-methylphenyl)-N-(tetrahydro-2-furanylmethyl)acetamide
- 3-[(4-methylphenyl)sulfonyl]-1-(tetrahydro-2-furanylmethyl)-1H-pyrrolo[2,3-b]quinoxalin-2-ylamine
Uniqueness
What sets 2-(4-methylphenyl)-1,3-dioxo-N-(oxolan-2-ylmethyl)isoindole-5-carboxamide apart is its unique combination of functional groups and its potential for diverse chemical reactivity and biological activity. This makes it a valuable compound for research and development in various scientific fields.
Propiedades
Fórmula molecular |
C21H20N2O4 |
|---|---|
Peso molecular |
364.4 g/mol |
Nombre IUPAC |
2-(4-methylphenyl)-1,3-dioxo-N-(oxolan-2-ylmethyl)isoindole-5-carboxamide |
InChI |
InChI=1S/C21H20N2O4/c1-13-4-7-15(8-5-13)23-20(25)17-9-6-14(11-18(17)21(23)26)19(24)22-12-16-3-2-10-27-16/h4-9,11,16H,2-3,10,12H2,1H3,(H,22,24) |
Clave InChI |
CKEAYPHNZDMDHB-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)NCC4CCCO4 |
SMILES canónico |
CC1=CC=C(C=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)NCC4CCCO4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















![2-{4-[(4-Bromo-2,5-dimethylphenyl)sulfonyl]-1-piperazinyl}phenyl methyl ether](/img/structure/B288599.png)
